tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate is an organic compound with the molecular formula CHNO. It is recognized as a significant intermediate in organic synthesis, particularly in the pharmaceutical industry. This compound is valued for its stability and reactivity, making it a versatile building block for the synthesis of various complex organic molecules, including pharmaceuticals used to treat conditions such as rheumatoid arthritis and other inflammatory diseases .
The compound is classified under azetidine derivatives, which are cyclic amines containing a four-membered ring structure. Its chemical structure features a tert-butyl ester group and a cyanomethylene moiety, contributing to its unique reactivity profile. The compound is often sourced from chemical suppliers specializing in fine chemicals and pharmaceutical intermediates .
The synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate typically involves the reaction of diethyl cyanomethyl phosphate with 1-Boc-3-oxoazetidine in anhydrous tetrahydrofuran under nitrogen protection. This method is designed to optimize yield and purity, with careful control of reaction conditions being crucial .
An alternative green synthesis method has been developed that utilizes commercially available starting materials and microchannel reactors, which enhance reaction efficiency while minimizing environmental impact. This method has been noted for its cost-effectiveness and scalability for industrial production .
The molecular structure of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate can be illustrated as follows:
The compound features a four-membered azetidine ring, which is substituted at the 3-position with a cyanomethylene group and at the 1-position with a tert-butyl carboxylate group. The presence of these functional groups contributes to its reactivity and utility in organic synthesis .
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate participates in several types of chemical reactions:
These reactions are essential for modifying the compound to create derivatives with tailored properties for specific applications.
In pharmaceutical applications, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate acts as a key intermediate in synthesizing Janus kinase inhibitors, such as baricitinib. The mechanism involves the interaction of the compound's cyanomethylene azetidine moiety with the active site of Janus kinases, which are critical in mediating inflammatory responses. This interaction ultimately leads to the inhibition of these enzymes, providing therapeutic effects against autoimmune diseases .
The physical properties of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate include:
Chemical properties include its reactivity profile, which allows it to engage in various organic reactions, making it suitable for diverse synthetic applications in both laboratory and industrial settings .
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate has several applications:
The compound's versatility makes it an invaluable component in both academic research and industrial applications.
The core structure of this azetidine derivative is defined by the systematic IUPAC name: tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (CAS No. 1153949-11-1). Its molecular formula is C₁₀H₁₄N₂O₂ (MW: 194.23 g/mol), integrating three key functional elements: a Boc-protected azetidine ring, an exocyclic double bond, and a nitrile group [1] [5]. The SMILES notation (CC(C)(C)OC(=O)N1CC(C1)=CC#N
) precisely encodes the connectivity: the quaternary tert-butyl group links to the azetidine nitrogen via a carbonyl, while position 3 of the ring bears a cyanomethylene substituent [1] [4].
Isomerism arises from the exocyclic double bond’s geometry. While most suppliers do not specify stereochemistry, the E-configuration is sterically favored due to reduced van der Waals strain between the azetidine ring and nitrile group. No chiral centers exist, but the molecule exhibits conformational flexibility via rotation of the tert-butyloxycarbonyl (Boc) group and azetidine puckering [6] [10].
Although experimental crystallographic data for this specific compound is limited in public databases, azetidine derivatives exhibit distinctive geometric parameters. The saturated azetidine ring typically adopts a puckered conformation to alleviate angle strain, with C–N–C bond angles near 90° (smaller than tetrahedral 109.5°) and C–C–C angles up to 88° [8]. The exocyclic double bond introduces sp²-hybridization at C3, flattening the adjacent ring atoms and altering torsion angles.
Table 1: Key Crystallographic Parameters in Azetidine Derivatives
Parameter | Typical Range | Impact on Reactivity |
---|---|---|
C–N–C Bond Angle | 86°–90° | Increased ring strain vs. pyrrolidine |
C3–C=C Bond Angle | ~120° | Planar geometry favoring electrophilic attack |
Ring Puckering | 20°–25° dihedral | Steric relief of Baeyer strain |
Stereoelectronic effects include hyperconjugation between the azetidine nitrogen lone pair and the C=C π-system, polarizing the double bond. This enhances the electrophilicity of the β-carbon, crucial for nucleophilic additions in drug synthesis [8] [5]. Ring strain (≈26 kcal/mol) further boosts reactivity compared to larger N-heterocycles.
This compound is a low-melting solid with a characteristic melting point range of 89–93°C [5]. Thermal sensitivity necessitates storage at 2–8°C under inert atmosphere to prevent decomposition or polymerization [4] [5]. No boiling point is reported, likely due to decomposition above 150°C.
Solubility data reveals moderate lipophilicity:
Table 2: Experimental Thermodynamic Properties
Property | Value | Conditions |
---|---|---|
Melting Point | 89–93°C | Empirical measurement |
Storage Temp. | 0–10°C (refrigerated) | Under inert gas (N₂/Ar) |
Water Solubility | 17.4 mg/mL | Predicted at 25°C |
logP | 1.14 (consensus) | Octanol-water partition |
The Boc group enhances solubility in nonpolar media, while the nitrile and ester groups provide polar anchors. This dual character facilitates its use in both organic-phase reactions and aqueous workups [2] [4].
Quantitative Structure-Property Relationship (QSPR) models predict key physicochemical descriptors:
Druglikeness screening using Lipinski’s and Veber’s rules confirms suitability as a pharmaceutical intermediate:
Table 3: Computational Descriptors and Druglikeness
Parameter | Value | Prediction Model |
---|---|---|
Consensus logP | 1.14 | iLOGP/XLOGP3/WLOGP/MLOGP |
TPSA | 53.33 Ų | Ertl et al. 2000 |
GI Absorption | High | BOILED-Egg model |
BBB Permeation | Yes | BOILED-Egg model |
Lipinski Violations | 0 | Pfizer’s Rule of Five |
BOILED-Egg model analysis predicts high gastrointestinal absorption and blood-brain barrier penetration, though its primary use remains synthetic rather than therapeutic [1].
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8